molecular formula C16H12N2O5 B12626245 2-(2-Aminophenyl)-6-methoxy-5-nitro-4H-1-benzopyran-4-one CAS No. 921942-39-4

2-(2-Aminophenyl)-6-methoxy-5-nitro-4H-1-benzopyran-4-one

Cat. No.: B12626245
CAS No.: 921942-39-4
M. Wt: 312.28 g/mol
InChI Key: QYTKHUDYQZIRKT-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-6-methoxy-5-nitro-4H-1-benzopyran-4-one is a complex organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)-6-methoxy-5-nitro-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminophenol with a suitable aldehyde or ketone, followed by nitration and methoxylation reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as metal catalysts or nanocatalysts, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)-6-methoxy-5-nitro-4H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Aminophenyl)-6-methoxy-5-nitro-4H-1-benzopyran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-6-methoxy-5-nitro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminophenyl)-6-methoxy-5-nitro-4H-1-benzopyran-4-one is unique due to its benzopyran core, which imparts distinct chemical and biological properties.

Properties

CAS No.

921942-39-4

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

2-(2-aminophenyl)-6-methoxy-5-nitrochromen-4-one

InChI

InChI=1S/C16H12N2O5/c1-22-13-7-6-12-15(16(13)18(20)21)11(19)8-14(23-12)9-4-2-3-5-10(9)17/h2-8H,17H2,1H3

InChI Key

QYTKHUDYQZIRKT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3N)[N+](=O)[O-]

Origin of Product

United States

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